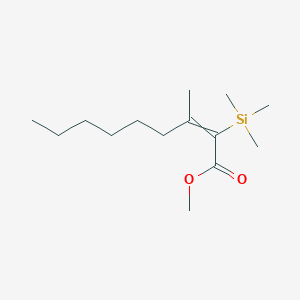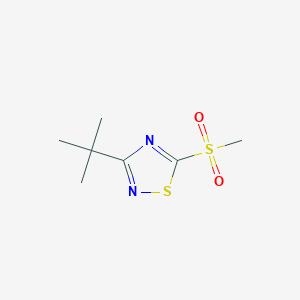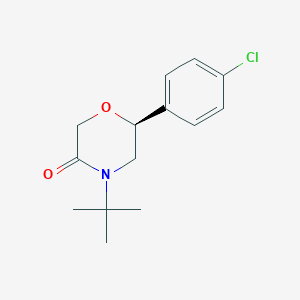![molecular formula C20H14FN3O B14201282 3-[(4-Fluorophenyl)methyl]-2-phenylpyrido[2,3-d]pyrimidin-4(3H)-one CAS No. 832738-80-4](/img/structure/B14201282.png)
3-[(4-Fluorophenyl)methyl]-2-phenylpyrido[2,3-d]pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-Fluorophenyl)methyl]-2-phenylpyrido[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that has garnered interest in the scientific community due to its potential applications in various fields, including medicinal chemistry and pharmacology. This compound features a pyrido[2,3-d]pyrimidinone core, which is known for its biological activity and potential therapeutic benefits.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Fluorophenyl)methyl]-2-phenylpyrido[2,3-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common method includes the condensation of 4-fluorobenzylamine with 2-phenylpyridine-3-carboxylic acid under acidic conditions to form the intermediate. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the desired pyrido[2,3-d]pyrimidinone structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Fluorophenyl)methyl]-2-phenylpyrido[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form corresponding oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
3-[(4-Fluorophenyl)methyl]-2-phenylpyrido[2,3-d]pyrimidin-4(3H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as a biochemical probe to investigate cellular pathways.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence.
Mechanism of Action
The mechanism of action of 3-[(4-Fluorophenyl)methyl]-2-phenylpyrido[2,3-d]pyrimidin-4(3H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can lead to alterations in cellular pathways and physiological effects .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity and potential anticancer properties.
Triazolo[1,5-c]pyrimidine: Exhibits neuroprotective and anti-inflammatory activities.
Uniqueness
3-[(4-Fluorophenyl)methyl]-2-phenylpyrido[2,3-d]pyrimidin-4(3H)-one is unique due to its specific structural features, which confer distinct biological activities. Its fluorophenyl group enhances its binding affinity to certain molecular targets, making it a valuable compound in drug discovery and development .
Properties
CAS No. |
832738-80-4 |
|---|---|
Molecular Formula |
C20H14FN3O |
Molecular Weight |
331.3 g/mol |
IUPAC Name |
3-[(4-fluorophenyl)methyl]-2-phenylpyrido[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C20H14FN3O/c21-16-10-8-14(9-11-16)13-24-19(15-5-2-1-3-6-15)23-18-17(20(24)25)7-4-12-22-18/h1-12H,13H2 |
InChI Key |
MDLNIAHIDURLFY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=CC=N3)C(=O)N2CC4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,7,7-Trimethylbicyclo[2.2.1]heptan-2-amine](/img/structure/B14201208.png)
![{[1-(3,3-Dimethyloxiran-2-yl)-2-methylpropan-2-yl]peroxy}(triethyl)silane](/img/structure/B14201211.png)
![5-[3-(2-Chlorophenyl)-1,2-oxazol-5-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B14201213.png)
![2,4-Bis(chloromethyl)-1-[(prop-2-yn-1-yl)oxy]benzene](/img/structure/B14201221.png)
![7-Butoxy-3-[2-(4-ethylcyclohexyl)ethyl]-1,2,8-trifluoronaphthalene](/img/structure/B14201242.png)
![Silane, [methoxy(trimethylsilyl)methyl]tris(1-methylethyl)-](/img/structure/B14201250.png)
![2-Naphthalen-2-yl-6-[6-[6-(6-naphthalen-2-ylnaphthalen-2-yl)naphthalen-2-yl]naphthalen-2-yl]naphthalene](/img/structure/B14201253.png)

![7H-Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine, 7-(2-chloroethyl)-2-(2-furanyl)-](/img/structure/B14201257.png)
![N-{5-[(2-Hydroxyethyl)amino]-1,3-thiazol-2-yl}thiophene-2-carboxamide](/img/structure/B14201262.png)



